
4-(1-Bromoethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromoethyl)oxane is an organic compound with the chemical formula C7H13BrO . It belongs to the family of alkyl ethers, which are widely used in industrial, agricultural, and medicinal applications.
Synthesis Analysis
The synthesis of oxetane derivatives, such as 4-(1-Bromoethyl)oxane, has been a subject of numerous studies. These studies have relied on both established synthetic methods and the development of numerous new methodologies for oxetane synthesis and incorporation .Molecular Structure Analysis
The 4-(1-bromoethyl)oxane molecule contains a total of 22 bonds. There are 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, and 1 ether (aliphatic) . The molecule contains a total of 22 atoms: 13 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .Chemical Reactions Analysis
The four-membered oxetane ring, a key component of 4-(1-Bromoethyl)oxane, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
4-(1-Bromoethyl)oxane has a molecular weight of 193.08 g/mol. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It has 1 rotatable bond. The exact mass and monoisotopic mass of the molecule is 192.01498 g/mol .Scientific Research Applications
Synthesis of Oxetane Derivatives
4-(1-Bromoethyl)oxane: is instrumental in the synthesis of oxetane derivatives, which are crucial in medicinal chemistry. The compound can undergo ring expansion to form oxetanes, a process that can be catalyzed by trimethyloxosulfonium ylide . These oxetane derivatives are valuable for their potential pharmacological properties and are used in the development of new drugs.
Cationic Cellulose Nanocrystals Production
In the field of materials science, 4-(1-Bromoethyl)oxane is used to produce cationic cellulose nanocrystals (CNCs). This is achieved through a one-pot reaction involving esterification and nucleophilic attack, leading to a higher grafting density while retaining the crystallinity of CNCs . These modified CNCs have applications in drug delivery systems and as additives in polymer composites.
Mechanism of Action
Safety and Hazards
Future Directions
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . This suggests that 4-(1-Bromoethyl)oxane and similar compounds may have a wide range of applications in the chemical sciences, particularly in medicinal chemistry .
properties
IUPAC Name |
4-(1-bromoethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQHIKCGHXQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)oxane | |
CAS RN |
1506954-36-4 |
Source


|
| Record name | 4-(1-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
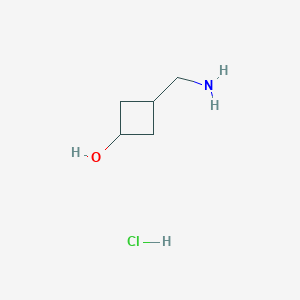

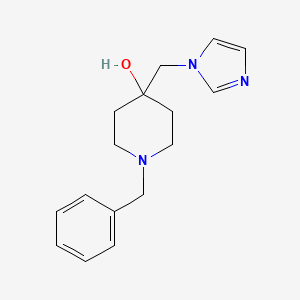


![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
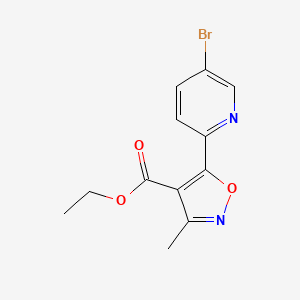
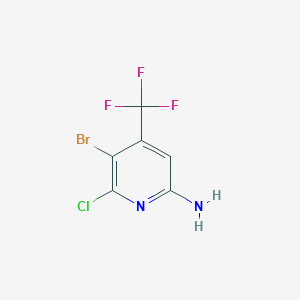
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
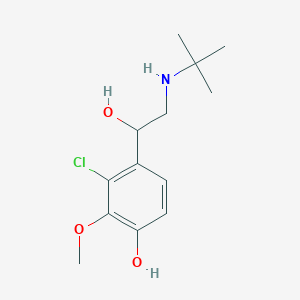
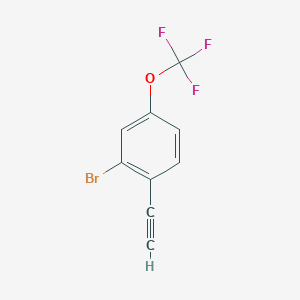
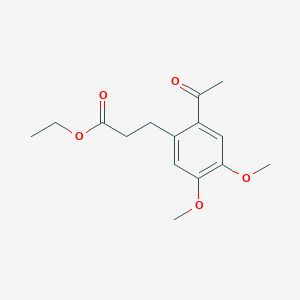
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)